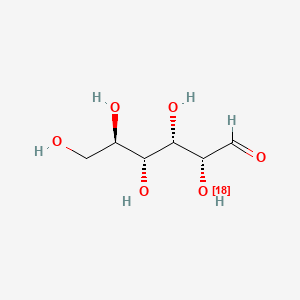

D-Glucose-18O-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(18O)oxidanylhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i9+2 |

InChI Key |

GZCGUPFRVQAUEE-AATLPQJHSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)[18OH])O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Glucose-18O-1: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-18O-1 is a stable isotope-labeled monosaccharide that serves as a powerful tool in metabolic research. By replacing the naturally abundant 16O with the heavier 18O isotope at the C1 position of D-glucose, researchers can trace the journey of glucose through various biochemical pathways without the need for radioactive tracers. This technical guide provides a comprehensive overview of this compound, its significance in research, experimental methodologies, and data interpretation for professionals in the fields of life sciences and drug development. Stable heavy isotopes of elements like hydrogen, carbon, and oxygen are incorporated into drug molecules, primarily as tracers for quantification during the drug development process[1].

Core Concepts

Chemical and Physical Properties

This compound shares nearly identical chemical and physical properties with its unlabeled counterpart, D-glucose. This similarity is crucial as it ensures that the labeled molecule behaves in the same manner as endogenous glucose within biological systems. The key difference lies in its molecular weight, which is slightly higher due to the presence of the 18O isotope.

| Property | Value |

| Molecular Formula | C₆H₁₂O₅¹⁸O |

| Molecular Weight | ~182.16 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Significance in Research

The primary significance of this compound lies in its application as a tracer in metabolic flux analysis (MFA). MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a snapshot of cellular physiology[3]. By introducing this compound into cells, tissues, or whole organisms, researchers can track the incorporation of the 18O label into various downstream metabolites. This allows for the elucidation of pathway activity, substrate utilization, and the effects of drugs or genetic modifications on cellular metabolism[1].

Key research areas where this compound and other stable isotope-labeled glucose analogs are invaluable include:

-

Cancer Metabolism: Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen[4]. Labeled glucose tracers are used to study these metabolic shifts and to identify potential therapeutic targets[5].

-

Diabetes and Obesity: Understanding the dynamics of glucose uptake, storage, and utilization is fundamental to diabetes and obesity research. Isotopic tracers help in quantifying insulin sensitivity, hepatic glucose production, and peripheral glucose uptake[6].

-

Neurobiology: The brain is highly dependent on glucose as its primary energy source. Labeled glucose can be used to study neuronal metabolism and its dysregulation in neurodegenerative diseases[5].

-

Drug Development: this compound can be used as an internal standard for quantitative analysis of glucose and its metabolites by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. It also aids in studying the mechanism of action of drugs that target metabolic pathways.

Synthesis of this compound

While commercially available from various suppliers, the synthesis of this compound can be achieved through several methods. One plausible approach involves the cyanogen-induced phosphorylation of D-glucose in the presence of 18O-labeled water (H₂¹⁸O)[7]. This method relies on the formation of a cyanogen-phosphate adduct that acts as a phosphorylating agent, attacking the glycosidic hydroxyl group of glucose to produce glucopyranose 1-phosphate with the incorporation of the 18O isotope. Subsequent enzymatic or chemical dephosphorylation would yield the desired this compound. Another approach involves enzymatic synthesis, which offers high specificity and yield[8].

Experimental Protocols

The following are detailed methodologies for key experiments utilizing stable isotope-labeled glucose, adapted for the use of this compound.

In Vitro Cell Culture Labeling for Metabolic Flux Analysis

This protocol describes the general procedure for labeling cultured cells with this compound to study intracellular metabolic fluxes.

Materials:

-

Mammalian cell line of interest (e.g., cancer cell line)

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

This compound

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol, 80% in water, pre-chilled to -80°C

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture overnight in standard culture medium.

-

Media Preparation: Prepare the labeling medium by dissolving this compound in glucose-free DMEM to the desired final concentration (e.g., 25 mM). Supplement with 10% dFBS.

-

Labeling:

-

Aspirate the standard culture medium from the wells.

-

Wash the cells once with PBS.

-

Add the pre-warmed this compound labeling medium to each well.

-

Incubate for a time course determined by the specific metabolic pathway of interest (e.g., minutes for glycolysis, hours for the TCA cycle to reach isotopic steady state).

-

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Add 1 mL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex thoroughly.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

-

Sample Preparation for Analysis:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

The dried extract can be stored at -80°C until analysis by MS or NMR.

-

In Vivo Tracer Studies using Primed-Constant Infusion

This protocol outlines a general approach for in vivo metabolic studies in animal models using a primed-constant infusion of this compound.

Materials:

-

Animal model (e.g., mouse, rat)

-

This compound, sterile solution

-

Saline solution, sterile

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

Procedure:

-

Animal Preparation: Anesthetize the animal and surgically implant catheters for infusion (e.g., in the jugular vein) and blood sampling (e.g., in the carotid artery). Allow for a recovery period as per institutional guidelines.

-

Tracer Preparation: Prepare a sterile solution of this compound in saline at a concentration suitable for infusion.

-

Priming Dose: Administer a bolus injection (prime) of this compound to rapidly increase the plasma concentration of the tracer to the desired steady-state level. The priming dose is typically calculated based on the animal's body weight and the desired plasma enrichment[9].

-

Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the this compound solution at a constant rate using an infusion pump. The infusion rate is set to maintain a stable isotopic enrichment in the plasma[9].

-

Blood Sampling: Collect blood samples at regular intervals (e.g., every 10-15 minutes) throughout the infusion period.

-

Sample Processing:

-

Immediately centrifuge the blood samples to separate plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Analysis: Analyze the plasma samples for the concentration of unlabeled glucose and the isotopic enrichment of this compound and its metabolites using GC-MS or LC-MS.

Data Presentation and Analysis

Quantitative Data Summary

The data obtained from tracer experiments can be used to calculate various metabolic parameters. The following table provides an example of how quantitative data from a hypothetical study on cancer cell metabolism using this compound could be presented. The values are for illustrative purposes and would be determined experimentally.

| Metabolic Flux | Control Cells (nmol/10^6 cells/hr) | Treated Cells (nmol/10^6 cells/hr) |

| Glucose Uptake Rate | 250 | 180 |

| Lactate Secretion Rate | 400 | 280 |

| Flux through Glycolysis | 200 | 140 |

| Flux through Pentose Phosphate Pathway (Oxidative) | 25 | 35 |

| Flux from Glucose to TCA Cycle | 10 | 8 |

Analytical Techniques

Mass Spectrometry (MS): GC-MS and LC-MS are powerful techniques for separating and identifying labeled metabolites. After ionization, the mass-to-charge ratio of the metabolites is measured, allowing for the detection of the mass shift caused by the 18O isotope. Tandem mass spectrometry (MS/MS) can be used to fragment the metabolites and determine the position of the label within the molecule[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to analyze the structure and concentration of metabolites. The presence of the 18O isotope can cause a small, indirect shift in the NMR signals of adjacent nuclei (e.g., 13C), which can be used to track the label[10][11].

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound in metabolic research.

Caption: Tracing this compound through Glycolysis and into the TCA Cycle.

Caption: Tracing this compound through the Pentose Phosphate Pathway.

Caption: General experimental workflow for this compound tracer studies.

Conclusion

This compound is a versatile and indispensable tool for researchers and scientists in the life sciences and drug development. Its ability to act as a stable isotope tracer allows for the detailed and quantitative analysis of glucose metabolism in a wide range of biological systems and disease models. By leveraging the experimental protocols and analytical techniques outlined in this guide, researchers can gain deeper insights into the complex and dynamic nature of cellular metabolism, ultimately accelerating the discovery of new therapeutic strategies for metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 4. Reprogramming glucose metabolism in cancer: can it be exploited for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring NQO1 Bioactivation Using [2H7]Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycolysis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. A novel natural tracer method to measure complex carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to D-Glucose-18O-1: Properties, Experimental Protocols, and Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of D-Glucose-¹⁸O-1, a stable isotope-labeled monosaccharide crucial for metabolic research. This document details experimental protocols for its synthesis and analysis, and illustrates its application in tracing key metabolic pathways.

Core Physical and Chemical Properties

The physical and chemical properties of D-Glucose-¹⁸O-1 are fundamentally similar to that of naturally abundant D-Glucose. The primary distinction is the incorporation of the heavy isotope ¹⁸O at the C1 position, which marginally increases its molecular weight.

Quantitative Data Summary

The following tables summarize the key quantitative data for D-Glucose-¹⁸O-1 and its unlabeled counterpart for comparative purposes.

| Property | D-Glucose-¹⁸O-1 Value | D-Glucose Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₅¹⁸O | C₆H₁₂O₆ | |

| Molecular Weight | Approx. 182.15 g/mol | 180.16 g/mol | |

| Exact Mass | 182.0676 g/mol | 180.0634 g/mol | |

| Appearance | White crystalline solid | White crystalline solid | [1] |

| Melting Point | ~146-150 °C (decomposes) | 146-150 °C (decomposes) | [2] |

| Solubility | Highly soluble in water | Highly soluble in water | [1] |

| Density | ~1.54 g/cm³ | ~1.54 g/cm³ | [3] |

Experimental Protocols

Synthesis of D-Glucose-¹⁸O-1 via Oxygen Exchange

A common and effective method for preparing D-Glucose-¹⁸O-1 is through oxygen isotope exchange with ¹⁸O-labeled water (H₂¹⁸O). This protocol is based on the principle that the carbonyl oxygen of the open-chain form of glucose can exchange with the oxygen atoms of the solvent.

Materials:

-

D-Glucose

-

¹⁸O-labeled water (H₂¹⁸O)

-

Sealed glass vial

-

Heating apparatus (e.g., heating block or oven)

-

Methanol

Procedure:

-

Dissolve the desired amount of D-Glucose in H₂¹⁸O within a sealed glass vial.

-

Incubate the solution at 95 °C for 24 to 48 hours. The extended incubation at an elevated temperature facilitates the equilibrium between the cyclic and open-chain forms of glucose, promoting the exchange of the C1 oxygen with the ¹⁸O from the water.

-

After incubation, cool the solution to room temperature.

-

For subsequent analysis, such as mass spectrometry, the sample can be diluted with methanol to a concentration of approximately 1 mg/mL to improve electrospray ionization stability[4].

Analysis of D-Glucose-¹⁸O-1 by Mass Spectrometry

High-resolution mass spectrometry is a powerful technique to confirm the incorporation of ¹⁸O and to analyze the fragmentation patterns of the labeled glucose.

Instrumentation:

-

High-resolution mass spectrometer (e.g., TripleTOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Dilute the synthesized D-Glucose-¹⁸O-1 sample in a suitable solvent, such as 20% methanol in 5 mM ammonium formate, to a concentration of approximately 400 µM[5].

Mass Spectrometry Parameters (Negative ESI Mode):

-

Infusion: Directly infuse the sample at a flow rate of approximately 7 µL/min[5].

-

Scan Range: Acquire survey spectra in a mass-to-charge (m/z) range of 20–1000[5].

-

Fragmentation: Utilize collision-induced dissociation (CID) to fragment the precursor ion and analyze the resulting product ions[3][4].

Expected Results:

-

The mass spectrum will show a precursor ion for [D-Glucose-¹⁸O-1 - H]⁻ at approximately m/z 181, which is 2 Da higher than the corresponding ion for unlabeled glucose (m/z 179).

-

Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns. For instance, a fragment ion corresponding to the loss of the C1 carbon with the ¹⁸O label will be observed, providing positional information of the isotope[2][4].

Analysis of D-Glucose-¹⁸O-1 by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy can be employed to confirm the position of the ¹⁸O label due to the isotope-induced shift.

Instrumentation:

-

High-field NMR spectrometer.

Sample Preparation:

-

Dissolve the D-Glucose-¹⁸O-1 sample in a suitable solvent, such as D₂O.

NMR Parameters:

-

Acquire a ¹³C NMR spectrum.

Expected Results:

-

The resonance of the C1 carbon will exhibit a slight upfield shift (isotope shift) compared to the C1 signal of unlabeled D-Glucose, confirming the incorporation of ¹⁸O at this position[6].

Metabolic Tracing with D-Glucose-¹⁸O-1

D-Glucose-¹⁸O-1 is an invaluable tracer for studying glucose metabolism. The heavy isotope allows for the tracking of the glucose backbone through various metabolic pathways.

Glycolysis Pathway

In glycolysis, the ¹⁸O label at the C1 position of glucose will be retained through the initial steps.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of D-Glucose-¹⁸O-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the synthesis and purification of D-Glucose-¹⁸O-1, a crucial isotopically labeled monosaccharide for metabolic research and drug development. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the core processes.

Introduction

D-Glucose labeled with the stable isotope oxygen-18 at the anomeric carbon (C1) is a valuable tracer for studying glucose metabolism, transport, and the mechanisms of glycosidic bond formation and cleavage. Its use in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for precise tracking of glucose fate in biological systems. This guide focuses on the chemical synthesis of D-Glucose-¹⁸O-1, primarily through acid-catalyzed oxygen exchange, and subsequent purification to achieve high isotopic enrichment and chemical purity.

Synthesis of D-Glucose-¹⁸O-1

The most direct method for introducing an ¹⁸O label at the C1 position of D-glucose is through acid-catalyzed oxygen exchange with ¹⁸O-enriched water (H₂¹⁸O). This reaction takes advantage of the equilibrium between the cyclic hemiacetal forms (α- and β-pyranose) of glucose and its transient open-chain aldehyde form in an acidic aqueous solution.

Principle of Acid-Catalyzed Oxygen Exchange

In an acidic solution, the hydroxyl group at the anomeric carbon (C1) of glucose can be protonated, making it a good leaving group (water). This facilitates the formation of a transient oxocarbenium ion. The subsequent nucleophilic attack by a water molecule from the solvent pool leads to the formation of a new hemiacetal. When the reaction is conducted in a large excess of H₂¹⁸O, the ¹⁸O isotope is incorporated at the C1 position.

Experimental Protocol: Acid-Catalyzed Exchange

This protocol is a synthesis of methodologies described in the literature for oxygen exchange at the anomeric carbon of monosaccharides.

Materials:

-

D-Glucose (unlabeled)

-

¹⁸O-enriched water (H₂¹⁸O), 95-98 atom % ¹⁸O

-

Hydrochloric acid (HCl) or other suitable acid catalyst

-

Anhydrous ethanol

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve D-glucose in H₂¹⁸O in a sealed reaction vessel. The concentration of glucose should be optimized, but a starting point is a 1-5% (w/v) solution.

-

Acidification: Carefully add a catalytic amount of concentrated HCl to the solution to achieve a final concentration of 0.01-0.1 M. The acid initiates the protonation of the anomeric hydroxyl group.

-

Incubation: Seal the vessel and incubate the reaction mixture at an elevated temperature. A reported condition for oxygen exchange in monosaccharides is 95°C for 48 hours[1]. The optimal time and temperature should be determined empirically to maximize isotopic incorporation while minimizing degradation (e.g., caramelization).

-

Neutralization: After incubation, cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., a weak anion exchange resin or dropwise addition of a dilute base like NaOH) to a pH of ~7.0.

-

Solvent Removal: Remove the ¹⁸O-enriched water by lyophilization (freeze-drying). This is the most effective method to recover the labeled glucose without significant loss and to recycle the valuable H₂¹⁸O if desired.

-

Preliminary Purification: The resulting solid residue contains D-Glucose-¹⁸O-1, unreacted D-glucose, and minor side products. The crude product can be dissolved in a minimal amount of water for further purification.

Purification of D-Glucose-¹⁸O-1

Purification is a critical step to isolate the ¹⁸O-labeled glucose from the large excess of unlabeled starting material and any degradation products. A combination of chromatographic techniques is typically employed.

Experimental Protocol: Purification by Chromatography

Method 1: Solid-Phase Extraction (SPE)

-

Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

-

Sample Loading: Dissolve the crude lyophilized product in a minimal amount of the mobile phase (e.g., 10% methanol in water) and load it onto the conditioned cartridge.

-

Elution: Elute the cartridge with a stepwise or gradient of increasing organic solvent (e.g., methanol or acetonitrile in water). The more polar glucose will elute in the early fractions with a higher aqueous content. This step is primarily for desalting and removing less polar impurities.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity and separating labeled from unlabeled species (if there is a slight difference in retention time), preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column or a specialized carbohydrate analysis column (e.g., amino-propyl bonded silica) can be used.

-

Mobile Phase: A typical mobile phase for reversed-phase separation of carbohydrates is a gradient of acetonitrile and water.

-

Detection: A refractive index (RI) detector is commonly used for carbohydrates as they lack a strong UV chromophore.

-

Fraction Collection: Collect fractions corresponding to the glucose peak.

-

Post-Purification Processing: Pool the pure fractions and remove the solvent by lyophilization to obtain the purified D-Glucose-¹⁸O-1.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and purification of D-Glucose-¹⁸O-1. These values are illustrative and will vary based on specific experimental conditions.

| Parameter | Value | Reference/Comment |

| Starting Material | D-Glucose | High purity, anhydrous |

| Labeling Reagent | H₂¹⁸O | 95-98 atom % ¹⁸O |

| Catalyst | HCl | 0.01 - 0.1 M |

| Reaction Temperature | 95 °C | [1] |

| Reaction Time | 48 hours | [1] |

| Expected Isotopic Enrichment | > 90% | Dependent on H₂¹⁸O enrichment and reaction completeness |

| Expected Chemical Yield | Variable | Highly dependent on reaction conditions and purification efficiency |

Table 1: Synthesis Parameters for D-Glucose-¹⁸O-1.

| Analytical Technique | Parameter Measured | Expected Result |

| Mass Spectrometry (GC-MS or LC-MS) | Isotopic Enrichment | Observation of a mass shift of +2 Da for the molecular ion or characteristic fragments containing C1. Quantification by comparing the peak areas of the labeled (M+2) and unlabeled (M) species. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Positional Isotopic Labeling | An upfield shift (isotope shift) of the C1 signal in the ¹³C NMR spectrum confirms ¹⁸O incorporation at the anomeric carbon. |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | A single, sharp peak corresponding to glucose, with purity > 98%. |

Table 2: Analytical Characterization of D-Glucose-¹⁸O-1.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of D-Glucose-¹⁸O-1.

Purification Workflow

Caption: Purification workflow for D-Glucose-¹⁸O-1.

Signaling Pathway: Acid-Catalyzed Oxygen Exchange Mechanism

Caption: Mechanism of acid-catalyzed ¹⁸O exchange at C1 of glucose.

Conclusion

The synthesis of D-Glucose-¹⁸O-1 via acid-catalyzed oxygen exchange with H₂¹⁸O is a feasible and direct method for producing this valuable isotopic tracer. Careful control of reaction conditions is necessary to achieve high isotopic incorporation while minimizing byproduct formation. Subsequent purification, primarily using chromatographic techniques, is essential to obtain a product of high chemical and isotopic purity suitable for sensitive analytical applications in metabolic research and drug development. The protocols and data presented in this guide provide a solid foundation for researchers to establish and optimize the synthesis and purification of D-Glucose-¹⁸O-1 in their own laboratories.

References

A Technical Guide to Stable Isotope Tracing with ¹⁸O: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of stable isotope tracing utilizing Oxygen-18 (¹⁸O). It provides a comprehensive overview of the core methodologies, data interpretation, and applications relevant to academic research and drug development. This guide is designed to equip researchers with the knowledge to design, execute, and interpret ¹⁸O tracing experiments for deeper insights into biological systems.

Core Principles of ¹⁸O Stable Isotope Tracing

Stable isotope tracing is a powerful technique that involves the introduction of a non-radioactive, heavier isotope of an element into a biological system to track the metabolic fate of molecules. Oxygen-18 is a naturally occurring stable isotope of oxygen and can be used to label molecules to investigate a variety of biological processes.[1][2] The fundamental principle lies in the mass difference between ¹⁸O and the more abundant ¹⁶O, which can be detected by mass spectrometry (MS).[3][4] This mass shift allows for the differentiation and quantification of labeled versus unlabeled molecules, providing insights into metabolic fluxes, enzymatic activities, and the origins of specific atoms within a molecule.[5][6]

There are two primary methods for introducing the ¹⁸O label:

-

Incorporation of H₂¹⁸O: In this method, enzyme-catalyzed reactions are performed in the presence of water enriched with ¹⁸O. A common application is in proteomics, where proteases like trypsin catalyze the exchange of two ¹⁶O atoms at the C-terminal carboxyl group of peptides with two ¹⁸O atoms from the surrounding H₂¹⁸O.[5][7] This results in a 4 Dalton (Da) mass increase for doubly labeled peptides, enabling relative quantification of proteins between two samples.[5]

-

Incorporation of ¹⁸O₂: This approach is particularly useful for studying oxidation reactions. By providing gaseous ¹⁸O₂ to cells or in vitro systems, researchers can trace the incorporation of oxygen atoms into metabolites and other biomolecules through the action of oxidoreductase enzymes.[8] This is highly valuable in drug metabolism studies to identify oxidative metabolites.

The choice of labeling strategy depends on the specific biological question being addressed. H₂¹⁸O is often used for studying hydrolysis and exchange reactions, while ¹⁸O₂ is ideal for investigating oxygenation pathways.

Data Presentation: Quantitative Analysis in ¹⁸O Tracing

A key aspect of ¹⁸O tracing is the quantitative analysis of labeled species. This typically involves calculating the ratio of the ¹⁸O-labeled analyte to its unlabeled ¹⁶O counterpart.[1] The labeling efficiency, which represents the extent of ¹⁸O incorporation, is also a critical parameter.[1] Below are summary tables of representative quantitative data from ¹⁸O tracing experiments in proteomics and metabolomics.

Table 1: Quantitative Data Summary from ¹⁸O Labeling in Proteomics

| Protein/Peptide | Condition 1 (¹⁶O) Abundance (Arbitrary Units) | Condition 2 (¹⁸O) Abundance (Arbitrary Units) | ¹⁸O/¹⁶O Ratio | Labeling Efficiency (%) | Reference |

| Protein A, Peptide 1 | 1000 | 2050 | 2.05 | >95 | [7] |

| Protein B, Peptide 1 | 500 | 490 | 0.98 | >95 | [7] |

| Four Protein Mix (avg) | 1.0 (normalized) | 1.04 (normalized) | 1.04 | 44 | [1] |

Table 2: Quantitative Data Summary from ¹⁸O Labeling in Metabolomics

| Metabolite | Time Point | % ¹⁸O Incorporation | Fold Change vs. Control | Reference |

| Glutamate | 3 min | 15 | 2.5 | [9] |

| Serine | 3 min | 10 | 3.1 | [9] |

| Aspartate | 3 min | 5 | 0.4 | [9] |

| Threonine | 3 min | 4 | 0.3 | [9] |

| Methionine | 3 min | 3 | 0.2 | [9] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for successful ¹⁸O tracing studies. Below are detailed methodologies for key applications.

Protocol for ¹⁸O Labeling in Quantitative Proteomics

This protocol describes the enzymatic labeling of peptides with ¹⁸O for relative protein quantification.[7]

Materials:

-

Protein samples (from two different conditions)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

H₂¹⁸O (95-98% isotopic purity)

-

Ammonium bicarbonate buffer

-

Trifluoroacetic acid (TFA)

-

C18 desalting columns

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

-

Protein Extraction and Denaturation:

-

Extract proteins from the two samples to be compared using a suitable lysis buffer.

-

Quantify the protein concentration for each sample.

-

Take equal amounts of protein from each sample and denature by adding urea to a final concentration of 8 M.

-

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 1 hour at room temperature in the dark.

-

-

Proteolytic Digestion (in parallel):

-

Sample 1 (¹⁶O labeling): Dilute the urea concentration to less than 2 M with ammonium bicarbonate buffer. Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C in regular water (H₂¹⁶O).

-

Sample 2 (¹⁸O labeling): Dilute the urea concentration similarly. Lyophilize the sample to dryness. Reconstitute the protein in ammonium bicarbonate buffer prepared with H₂¹⁸O. Add trypsin and incubate overnight at 37°C.

-

-

Quenching and Sample Pooling:

-

Stop the digestion by adding TFA to a final concentration of 0.1%.

-

Combine the ¹⁶O-labeled and ¹⁸O-labeled peptide samples at a 1:1 ratio.

-

-

Desalting:

-

Desalt the combined peptide mixture using C18 columns according to the manufacturer's protocol.

-

Elute the peptides and dry them down in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

-

Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect peptide pairs with a 4 Da mass difference (for doubly labeled peptides).

-

-

Data Analysis:

-

Use appropriate software to identify peptides and quantify the peak areas of the ¹⁶O and ¹⁸O isotopic envelopes to determine the relative abundance of each peptide.

-

Protocol for ¹⁸O Tracing in Cellular Metabolomics

This protocol outlines a general procedure for tracing the incorporation of ¹⁸O from H₂¹⁸O into cellular metabolites.[9]

Materials:

-

Cultured cells

-

Culture medium prepared with H₂¹⁸O (e.g., 50% enrichment)

-

Cold methanol (-80°C)

-

Cell scrapers

-

Liquid nitrogen

-

Gas or Liquid Chromatograph-Mass Spectrometer (GC-MS or LC-MS)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal culture medium with the pre-warmed H₂¹⁸O-containing medium.

-

Incubate the cells for the desired period (e.g., for steady-state or kinetic analysis).

-

-

Metabolite Extraction (Quenching):

-

Rapidly aspirate the labeling medium.

-

Immediately add ice-cold methanol to the culture dish to quench all enzymatic activity.

-

Place the dish on dry ice.

-

-

Cell Harvesting:

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

-

Flash-freeze the cell extract in liquid nitrogen.

-

-

Sample Preparation for MS Analysis:

-

Perform further extraction steps as needed (e.g., addition of chloroform and water for phase separation of polar and nonpolar metabolites).

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or in a vacuum centrifuge.

-

Derivatize the metabolites if necessary for GC-MS analysis.

-

-

MS Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Analyze the sample by GC-MS or LC-MS to detect the mass shifts in metabolites due to ¹⁸O incorporation.

-

-

Data Analysis:

-

Process the raw MS data to identify metabolites and determine the mass isotopologue distribution (MID) for each metabolite of interest. This reveals the extent of ¹⁸O labeling.

-

Visualization of Pathways and Workflows

Visualizing complex biological pathways and experimental procedures is essential for understanding and communication. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway: Inositol Pyrophosphate (IPP) Metabolism

The following diagram illustrates the linear pathway of inositol pyrophosphate synthesis, a key signaling pathway regulating phosphate homeostasis, which has been investigated using ¹⁸O labeling.[10]

Metabolic Pathway: Glycolysis

This diagram shows a simplified view of the glycolytic pathway, where ¹⁸O can be traced through the incorporation of labeled water in specific enzymatic steps.

Experimental Workflow: Quantitative Proteomics

The following diagram outlines the general workflow for a quantitative proteomics experiment using ¹⁸O labeling.

Logical Relationship: Principle of ¹⁸O Labeling in Proteomics

This diagram illustrates the core principle of enzymatic ¹⁸O labeling at the peptide level for mass spectrometry-based quantification.

Conclusion

Stable isotope tracing with ¹⁸O is a versatile and powerful tool for researchers in both basic science and drug development. Its applications range from the relative quantification of proteins and post-translational modifications to the elucidation of complex metabolic and signaling pathways. By providing detailed insights into the dynamics of biological systems, ¹⁸O tracing can accelerate the identification of drug targets, the understanding of disease mechanisms, and the development of novel therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for the successful implementation of ¹⁸O tracing experiments.

References

- 1. 18O Labeling over a Coffee Break: A Rapid Strategy for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope-Labeled Compounds for Biochemical Pathways | Cambridge Isotope Laboratories [isotope.com]

- 3. Quantitative analysis of global phosphorylation changes with high-resolution tandem mass spectrometry and stable isotopic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolytic 18O-labeling strategies for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

A Technical Guide to D-Glucose-¹⁸O-1: Commercial Availability and Applications in Research

For researchers, scientists, and drug development professionals, D-Glucose-¹⁸O-1 is a powerful tool for elucidating metabolic pathways and quantifying metabolic flux. This stable, non-radioactive isotopic tracer allows for the precise tracking of glucose metabolism in various biological systems. This in-depth guide provides a comprehensive overview of the commercial availability of D-Glucose-¹⁸O-1, its applications, and a foundational experimental protocol for its use.

Commercial Availability of D-Glucose-¹⁸O-1

The commercial availability of D-Glucose-¹⁸O-1 is critical for researchers planning metabolic studies. Several reputable suppliers offer this isotopically labeled compound in various purities, enrichment levels, and quantities. Below is a comparative table summarizing the offerings from key suppliers.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | HY-B0389S30 | >98% | Not specified | 1 mg, 5 mg (larger quantities by quote) |

| Omicron Biochemicals, Inc. | GLC-127 (D-[5-¹⁸O]glucose) | >98% | >90 atom % ¹⁸O | Contact for pricing and availability |

| GLC-128 (D-[6-¹⁸O]glucose) | >98% | >90 atom % ¹⁸O | Contact for pricing and availability | |

| GLC-126 (D-[2-¹⁸O]glucose) | >98% | >90 atom % ¹⁸O | Contact for pricing and availability | |

| D-[UL-¹⁸O6]glucose | >98% | >90 atom % ¹⁸O | Contact for pricing and availability |

It is important to note that while other major suppliers like Cambridge Isotope Laboratories, Sigma-Aldrich, and Santa Cruz Biotechnology offer a wide range of isotopically labeled glucose products (e.g., ¹³C, ²H), their catalogs do not consistently list D-Glucose-¹⁸O-1. Researchers are advised to inquire directly with these suppliers for potential custom synthesis options.

Core Applications in Research

D-Glucose-¹⁸O-1 is primarily utilized as a tracer in metabolic research to investigate various aspects of glucose metabolism. Its applications span across multiple disciplines, including biochemistry, pharmacology, and clinical research.

-

Metabolic Flux Analysis: By introducing D-Glucose-¹⁸O-1 into a biological system, researchers can trace the path of the ¹⁸O isotope through metabolic pathways such as glycolysis and the pentose phosphate pathway.[1] The incorporation of ¹⁸O into downstream metabolites can be detected and quantified using mass spectrometry, providing valuable data on the rates of these pathways.[2][3]

-

Quantitation of Glucose Metabolism: Stable isotope tracers like D-Glucose-¹⁸O-1 are instrumental in quantifying the oxidation rates of glucose and hepatic glucose output.[4] This is particularly relevant in studies of metabolic diseases like type 2 diabetes.

-

Internal Standard for Quantitative Analysis: D-Glucose-¹⁸O-1 can serve as an internal standard for the accurate quantification of unlabeled glucose in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5]

Experimental Protocol: A Foundational Approach for ¹⁸O-Glucose Tracing in Cell Culture

The following is a generalized protocol for a stable isotope tracing experiment using D-Glucose-¹⁸O-1 in cultured mammalian cells to analyze glycolytic flux.

I. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate mammalian cells (e.g., cancer cell lines, primary cells) in standard culture dishes and grow to the desired confluency in complete growth medium.

-

Medium Preparation: Prepare a labeling medium by supplementing glucose-free culture medium with D-Glucose-¹⁸O-1 at a physiological concentration (e.g., 5-25 mM). Ensure the final concentrations of other essential nutrients are maintained.

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cell cultures.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹⁸O-glucose labeling medium to the cells.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific metabolic pathway and the expected rate of metabolite turnover.

-

II. Metabolite Extraction

-

Quenching Metabolism: At each time point, rapidly quench cellular metabolism to prevent further enzymatic activity. This can be achieved by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., 80% methanol at -80°C).

-

Cell Lysis and Extraction:

-

Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the suspension thoroughly to ensure complete cell lysis and metabolite extraction.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

-

Sample Preparation:

-

Carefully transfer the supernatant containing the extracted metabolites to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

The dried extract can be stored at -80°C until analysis.

-

III. Mass Spectrometry Analysis

-

Sample Derivatization (for GC-MS): If using GC-MS, the dried metabolite extracts need to be derivatized to increase their volatility. A common method is methoximation followed by silylation.

-

LC-MS/MS or GC-MS Analysis:

-

Reconstitute the dried (and derivatized, if applicable) extracts in a suitable solvent.

-

Inject the samples into an LC-MS/MS or GC-MS system.

-

Develop a targeted method to detect and quantify the ¹⁸O-labeled isotopologues of key glycolytic intermediates (e.g., lactate, pyruvate, and TCA cycle intermediates).

-

-

Data Analysis:

-

Determine the mass isotopologue distributions (MIDs) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Correct the raw MID data for the natural abundance of ¹⁸O.

-

Use the corrected MIDs to calculate the fractional contribution of the ¹⁸O-glucose tracer to each metabolite pool and to model the metabolic fluxes through the relevant pathways.

-

Visualizing Experimental Workflow and Metabolic Pathways

To better illustrate the experimental process and the underlying biological pathways, the following diagrams are provided.

References

The Role of D-Glucose-18O-1 in Understanding Cellular Metabolism: A Technical Guide

Introduction

Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways within cells. By introducing molecules labeled with heavy isotopes, researchers can track the fate of atoms through various biochemical reactions, providing a dynamic view of cellular metabolism that is unattainable with traditional analytical methods. While 13C-labeled glucose is the most commonly used tracer for studying carbon metabolism, D-Glucose-18O-1 offers a unique approach to investigate specific enzymatic reactions and pathways where oxygen atoms are actively involved. This technical guide provides an in-depth overview of the principles, experimental methodologies, and potential applications of this compound in metabolic research, aimed at researchers, scientists, and drug development professionals.

While direct and extensive literature on the specific applications of this compound is limited, the principles of its use can be inferred from the vast body of research utilizing other stable isotopes, particularly 13C-glucose. This guide will, therefore, draw upon the established methodologies of stable isotope tracing to present a comprehensive framework for the potential application of this compound.

Core Principles of 18O-Glucose Tracing

This compound is a form of glucose where the oxygen atom at the C1 position is replaced with its stable isotope, 18O. When introduced into a biological system, this labeled glucose enters cellular metabolism, and the 18O atom is incorporated into downstream metabolites. By using mass spectrometry to detect the mass shift imparted by the 18O atom, researchers can trace the pathways through which glucose is processed.

The primary advantage of using an 18O label on glucose lies in its ability to probe reactions involving the oxygen atoms of the sugar backbone, which can provide complementary information to carbon tracing. This can be particularly insightful for studying pathways where oxygen exchange or incorporation is a key mechanistic step.

Key Metabolic Pathways Traceable with this compound

The journey of the 18O label from this compound can theoretically be traced through several central metabolic pathways:

-

Glycolysis: The initial steps of glycolysis involve the phosphorylation of glucose. The fate of the 18O at the C1 position can be followed through the glycolytic intermediates.

-

Pentose Phosphate Pathway (PPP): The PPP is a major pathway for NADPH production and the synthesis of nucleotide precursors.[1][2][3][4][5][6][7] The oxidative phase of the PPP involves the decarboxylation of glucose-6-phosphate, and tracing the 18O label could offer insights into the activity of this pathway.

-

Nucleotide Biosynthesis: The ribose-5-phosphate produced by the PPP is a key precursor for nucleotide synthesis.[1] The incorporation of 18O into the ribose moiety of nucleotides would provide a direct measure of the contribution of glucose to this pathway.

Below is a conceptual diagram illustrating the entry of this compound into central carbon metabolism.

Experimental Protocols

1. Cell Culture and Labeling

A standardized protocol for labeling cultured cells is crucial for reproducible results.

| Step | Procedure | Key Considerations |

| 1. Cell Seeding | Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling. | Cell density can affect metabolic activity. |

| 2. Media Preparation | Prepare culture medium containing this compound at a known concentration. The corresponding unlabeled glucose should be omitted. | The concentration of the tracer should be sufficient to support normal cell growth and metabolism. |

| 3. Labeling | Replace the normal growth medium with the 18O-glucose containing medium and incubate for a specific duration. | The labeling time will depend on the turnover rate of the metabolites of interest. Short time points (minutes) are suitable for high-flux pathways like glycolysis, while longer incubations (hours) may be needed for pathways with slower turnover, such as nucleotide biosynthesis. |

| 4. Quenching & Extraction | Rapidly quench metabolic activity by washing the cells with ice-cold saline and then extract metabolites using a cold solvent mixture (e.g., 80% methanol). | Rapid quenching is critical to prevent metabolic changes during sample processing. |

2. Sample Analysis by Mass Spectrometry

The analysis of 18O-labeled metabolites is typically performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).

| Step | Procedure | Key Considerations |

| 1. Chromatographic Separation | Separate the extracted metabolites using liquid chromatography. | The choice of column and mobile phase will depend on the chemical properties of the metabolites of interest. |

| 2. Mass Spectrometry Analysis | Analyze the eluting metabolites using a high-resolution mass spectrometer to detect the mass shift caused by the 18O isotope. | The mass spectrometer must have sufficient resolution to distinguish between the labeled and unlabeled isotopologues. |

| 3. Data Analysis | Process the raw data to identify and quantify the 18O-labeled metabolites. The fractional enrichment of 18O in each metabolite is calculated. | Software tools are used to correct for the natural abundance of stable isotopes and to calculate the incorporation of the tracer. |

The following diagram outlines a general experimental workflow for a this compound tracing experiment.

Quantitative Data Presentation

Although specific quantitative data for this compound is not available in the reviewed literature, a hypothetical table is presented below to illustrate how such data would be structured. This table shows the fractional enrichment of 18O in key metabolites after a defined labeling period.

| Metabolite | Fractional 18O Enrichment (%) | Pathway |

| Glucose-6-Phosphate | 85.2 ± 3.1 | Glycolysis/PPP |

| Fructose-6-Phosphate | 83.9 ± 2.8 | Glycolysis |

| Ribose-5-Phosphate | 45.7 ± 5.4 | Pentose Phosphate Pathway |

| ATP (Ribose moiety) | 30.1 ± 4.2 | Nucleotide Biosynthesis |

| UTP (Ribose moiety) | 28.9 ± 3.9 | Nucleotide Biosynthesis |

Data are hypothetical and for illustrative purposes only.

Applications in Drug Development

Understanding how a drug candidate alters cellular metabolism is crucial for assessing its efficacy and potential side effects. This compound tracing can be a valuable tool in this context. For example, it could be used to:

-

Assess the impact of drugs on nucleotide synthesis: Many chemotherapeutic agents target nucleotide metabolism. Tracing the incorporation of 18O from glucose into nucleotides can provide a direct measure of a drug's effect on this pathway.

-

Investigate off-target metabolic effects: A drug may have unintended effects on central carbon metabolism. 18O-glucose tracing can help to identify such off-target effects.

-

Identify metabolic vulnerabilities of cancer cells: Cancer cells often exhibit altered metabolic pathways that can be targeted for therapy.[8] this compound could help to uncover novel metabolic dependencies that could be exploited for drug development.

The logical relationship for applying this compound in a drug development context is illustrated below.

Conclusion and Future Directions

This compound represents a potentially powerful, yet underutilized, tool for the study of cellular metabolism. While the current body of literature specifically detailing its application is sparse, the foundational principles of stable isotope tracing provide a clear roadmap for its use. By enabling the tracking of oxygen atoms from glucose, this tracer can offer unique insights into enzymatic mechanisms and metabolic pathways that are complementary to traditional 13C-based methods.

Future research should focus on developing and validating specific protocols for the use of this compound in various biological systems. Such studies would not only expand our understanding of fundamental metabolic processes but also provide valuable tools for the development of new therapeutic strategies targeting metabolic diseases, including cancer. The continued advancement of high-resolution mass spectrometry and data analysis software will undoubtedly facilitate the broader adoption of this and other novel stable isotope tracers in the years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease [mdpi.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative pentose phosphate pathway and glucose anaplerosis support maintenance of mitochondrial NADPH pool under mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

A Historical and Technical Guide to the Use of Labeled Glucose in Scientific Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The use of isotopically labeled glucose has been a cornerstone of metabolic research for over eight decades, providing profound insights into the intricate network of biochemical pathways that sustain life. This technical guide offers a historical perspective on the evolution of glucose tracing techniques, from the early days of radioisotopes to the sophisticated stable isotope methodologies of today. It provides an in-depth look at key experimental protocols, quantitative data from seminal studies, and visualizations of the metabolic pathways unraveled through these powerful techniques.

A Journey Through Time: The Evolution of Glucose Tracing

The story of labeled glucose begins in the mid-20th century with the advent of radioactive isotopes. Scientists, for the first time, had a tool to follow the fate of glucose molecules within a living system, leading to foundational discoveries in metabolism.

The Radioisotope Era (c. 1940s-1970s):

The initial foray into glucose tracing was dominated by the use of Carbon-14 (¹⁴C) and Tritium (³H). These radioisotopes, though powerful, posed significant safety challenges and were limited by the analytical techniques of the time, which often required laborious chemical degradation of metabolites to pinpoint the location of the label.[1] Despite these hurdles, this era yielded groundbreaking discoveries, including the initial elucidation of the Krebs cycle and the observation of altered glucose metabolism in cancer cells, a phenomenon later termed the Warburg effect.[2][3][4]

The Dawn of Stable Isotopes (c. 1970s-Present):

The development of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy revolutionized the field.[5] These technologies enabled the use of non-radioactive, stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N).[6][7] This shift not only enhanced the safety of these experiments but also provided a much richer dataset. Researchers could now determine the precise location and distribution of isotopic labels within metabolites, offering a more detailed picture of metabolic fluxes.[8]

Key Metabolic Pathways Illuminated by Labeled Glucose

The application of labeled glucose has been instrumental in dissecting the complexities of central carbon metabolism.

Glycolysis and the Warburg Effect:

One of the earliest and most significant applications of labeled glucose was in the study of cancer cell metabolism. In the 1920s, Otto Warburg observed that cancer cells consume large amounts of glucose and convert it to lactate, even in the presence of oxygen—a process known as aerobic glycolysis or the Warburg effect.[2][3][4] The use of ¹³C-labeled glucose has allowed modern researchers to confirm and quantify this phenomenon, demonstrating that the majority of glucose consumed by many cancer cells is indeed diverted away from oxidative phosphorylation and towards lactate production.[9] This metabolic reprogramming is thought to provide cancer cells with the necessary building blocks for rapid proliferation.

The Krebs Cycle (Tricarboxylic Acid Cycle):

Isotopically labeled glucose has been crucial in mapping the flow of carbon through the Krebs cycle. By tracing the incorporation of ¹³C from glucose into Krebs cycle intermediates, researchers can quantify the activity of this central metabolic hub.[10] These studies have revealed the interconnectedness of glucose metabolism with amino acid and fatty acid metabolism.

Pentose Phosphate Pathway (PPP):

The use of specifically labeled glucose tracers, such as [1,2-¹³C]glucose, has enabled the quantification of flux through the pentose phosphate pathway.[8] This pathway is critical for producing NADPH, which is essential for antioxidant defense and fatty acid synthesis, and for generating precursors for nucleotide biosynthesis.

Gluconeogenesis:

Labeled glucose, in conjunction with other labeled substrates like lactate and amino acids, has been used to measure the rate of endogenous glucose production (gluconeogenesis).[1] These studies are vital for understanding glucose homeostasis in health and diseases like diabetes.

Quantitative Insights from Labeled Glucose Studies

The power of isotopic tracing lies in its ability to provide quantitative data on metabolic fluxes. The following tables summarize key quantitative findings from various studies using labeled glucose.

| Study Focus | Labeled Glucose Tracer | Key Quantitative Finding | Analytical Method | Reference |

| Cancer Metabolism (HeLa Cells) | [U-¹³C]glucose | ~60-70% of consumed glucose carbon is secreted as lactate. | LC/MS, Solid-state NMR | [9] |

| Cancer Metabolism (Kidney Tumor) | [U-¹³C]glucose | The ratio of TCA cycle flux to glycolytic flux decreased in three of the five patients. | Mass Spectrometry | [11] |

| Pentose Phosphate Pathway Flux | [1,2-¹³C]glucose | The ratio of lactate M+1 to M+2 provides an estimate of the relative flux through the PPP versus glycolysis. | Mass Spectrometry | [8] |

| In Vivo Glucose Oxidation | D-[U-¹³C]glucose | A tracer infusion protocol of approximately 6 hours is required for accurate determination of glucose oxidation. | Isotope Ratio Mass Spectrometry | [12] |

Detailed Experimental Protocols

The success of a labeled glucose experiment hinges on a well-designed and executed protocol. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Stable Isotope Tracing of Glucose Metabolism in Cultured Cells using GC-MS

This protocol is adapted from methodologies used to study the Warburg effect in cancer cells.

Objective: To quantify the incorporation of ¹³C from glucose into key metabolites of glycolysis and the Krebs cycle.

Materials:

-

Cell culture medium deficient in glucose

-

[U-¹³C₆]glucose (uniformly labeled glucose)

-

Dialyzed Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Cold 80% Methanol

-

Anhydrous Pyridine

-

Methoxyamine hydrochloride

-

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere and grow overnight.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C₆]glucose and dialyzed FBS.

-

Labeling: After 24 hours, aspirate the growth medium, wash the cells once with PBS, and then add the prepared labeling medium.

-

Incubation: Incubate the cells for a specified duration to allow for the incorporation of the labeled glucose into intracellular metabolites. The duration will depend on the pathway of interest, with glycolysis reaching isotopic steady state in minutes and the TCA cycle in a few hours.[8][13]

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with cold PBS.

-

Add 500 µL of cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Preparation for GC-MS:

-

Centrifuge the lysate to pellet cell debris.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a speed vacuum.

-

Derivatize the dried metabolites by first adding anhydrous pyridine containing methoxyamine and incubating, followed by the addition of MTBSTFA and a second incubation.[14]

-

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The mass isotopomer distributions of the targeted metabolites are determined by monitoring the ion fragments.

Protocol 2: In Vivo Labeled Glucose Infusion for Studying Whole-Body Metabolism

This protocol describes a primed-constant infusion of a stable isotope-labeled glucose tracer, a common method for measuring glucose kinetics in vivo.[15]

Objective: To determine the whole-body flux rate of glucose.

Materials:

-

Sterile saline

-

[6,6-²H₂]glucose or [U-¹³C₆]glucose

-

Infusion pump

-

Catheters for infusion and blood sampling

-

Blood collection tubes

-

Centrifuge

-

Analytical instrument for measuring isotopic enrichment in plasma glucose (e.g., GC-MS or LC-MS/MS)

Procedure:

-

Subject Preparation: The subject is typically studied after an overnight fast.

-

Catheter Placement: Insert catheters into a vein for tracer infusion and into an artery or a heated hand vein for arterialized venous blood sampling.

-

Priming Dose: Administer a bolus (priming) dose of the labeled glucose to rapidly achieve isotopic equilibrium in the plasma glucose pool.

-

Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the labeled glucose at a constant rate for a predetermined period (e.g., 2-4 hours).

-

Blood Sampling: Collect blood samples at regular intervals before and during the infusion to measure plasma glucose concentration and isotopic enrichment.

-

Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Analysis: Determine the isotopic enrichment of plasma glucose using an appropriate analytical method.

-

Calculation of Glucose Flux: The rate of appearance (Ra) of glucose, which represents the whole-body glucose flux, is calculated using the Steele equation, which takes into account the infusion rate of the tracer and the isotopic enrichment of plasma glucose.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

References

- 1. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 4. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A timeline of stable isotopes and mass spectrometry in the life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable Isotope Tracing: The Google Maps of Metabolism [blogs.dal.ca]

- 7. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Incorporation of Glucose into Biomass during Warburg Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of metabolic activity from isotope tracing data using automated methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 14. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. metsol.com [metsol.com]

Methodological & Application

Application Notes and Protocols for D-Glucose-18O-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within cells. D-Glucose-18O-1 is a stable isotope-labeled sugar where the oxygen atom at the C1 position is replaced with its heavier isotope, 18O. This non-radioactive tracer allows for the investigation of specific metabolic pathways where this oxygen atom is transferred. A primary application of this compound is in tracing the activity of the Pentose Phosphate Pathway (PPP), a crucial metabolic route for generating NADPH and precursors for nucleotide biosynthesis.[1] When this compound is metabolized through the PPP, the 18O label is incorporated into downstream metabolites, which can be detected and quantified by mass spectrometry.[2] These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to probe metabolic pathways.

Data Presentation

Quantitative data from mass spectrometry analysis should be organized to clearly present the isotopic enrichment in key metabolites. The following table provides a template for summarizing such data.

| Metabolite | Unlabeled (M+0) m/z | 18O-labeled (M+2) m/z | Isotopic Enrichment (%) |

| Ribose-5-phosphate | 229.01 | 231.01 | |

| Sedoheptulose-7-phosphate | 289.02 | 291.02 | |

| Lactate | 89.02 | 91.02 | |

| Glutamate | 146.05 | 148.05 | |

| User-defined metabolite 1 | |||

| User-defined metabolite 2 |

Experimental Protocols

This section details the methodology for conducting cell culture experiments using this compound, from media preparation to sample analysis.

Materials

-

This compound

-

Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Water (LC-MS grade)

-

Internal standards for mass spectrometry (optional)

-

Cell culture flasks or plates

-

Cell scraper

-

Centrifuge tubes

-

Liquid nitrogen

Media Preparation (1 L)

-

To 950 mL of sterile, distilled water, add the powdered glucose-free medium and stir until completely dissolved.[3]

-

Add supplements as required by the specific cell line (e.g., L-glutamine, sodium pyruvate), excluding glucose.

-

Add 100 mL of dialyzed Fetal Bovine Serum (10% v/v). The use of dialyzed FBS is recommended to minimize the concentration of unlabeled glucose.[4]

-

Dissolve the desired amount of this compound in a small volume of sterile water and add it to the medium to achieve the final desired concentration (typically the same as standard glucose concentration for the medium, e.g., 5.5 mM or 25 mM).

-

Adjust the pH of the medium to the recommended value (usually 7.2-7.4) using sterile 1N HCl or 1N NaOH.[3]

-

Bring the final volume to 1 L with sterile, distilled water.

-

Sterilize the complete medium by passing it through a 0.22 µm filter.

-

Store the prepared medium at 4°C.

Cell Seeding and Labeling

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvest.[5]

-

Culture the cells in standard (unlabeled) medium overnight to allow for attachment and recovery.

-

On the day of the experiment, aspirate the standard medium and wash the cells once with sterile PBS.[6]

-

Aspirate the PBS and add the pre-warmed this compound containing medium to the cells.

-

Incubate the cells for a predetermined duration. The optimal labeling time depends on the metabolic pathway of interest and the cell type, and may range from minutes for rapid pathways like glycolysis to several hours for pathways with slower flux.[7] A time-course experiment is recommended to determine the optimal labeling window.

Metabolite Extraction

-

To quench metabolism rapidly, place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells quickly with ice-cold PBS.

-

Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol/water solution to cover the cells (e.g., 1 mL for a well in a 6-well plate).[5]

-

Place the dish at -80°C for at least 15 minutes to ensure complete inactivation of enzymes and precipitation of proteins.[8]

-

Scrape the cells in the cold methanol solution using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

-

Vortex the tubes briefly and centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[6]

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heat.

-

Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

Mass Spectrometry Analysis

-

Reconstitute the dried metabolite extracts in a suitable solvent for your LC-MS system (e.g., a mixture of water and organic solvent).

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate the metabolites.

-

Identify and quantify the mass isotopologues of the metabolites of interest. The incorporation of one 18O atom will result in a mass shift of +2 Da.

Visualizations

Caption: Workflow for metabolic labeling experiments using this compound.

Caption: Simplified diagram of the oxidative branch of the Pentose Phosphate Pathway.

References

- 1. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 6. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 8. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

Application Notes and Protocols for NMR Spectroscopy of D-Glucose-¹⁸O-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of D-Glucose-¹⁸O-1 using Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application of this technique is the study of enzyme kinetics and metabolic pathways by observing the isotope effect of ¹⁸O on the ¹³C NMR spectrum of glucose.

Introduction

The incorporation of an ¹⁸O isotope at the C1 position of D-glucose induces a small but measurable upfield shift in the ¹³C NMR signal of the directly attached carbon. This phenomenon, known as the ¹⁸O isotope-induced shift, provides a powerful tool for investigating reactions involving the cleavage or formation of the C1-O bond. By monitoring the changes in the ¹³C NMR spectrum over time, researchers can elucidate reaction mechanisms and quantify metabolic fluxes. This non-invasive technique offers distinct advantages over other methods by allowing for the simultaneous observation of all sugar species in solution and avoiding potential artifacts from derivatization.[1]

Key Applications

-

Enzyme Kinetics: Studying the kinetics of oxygen exchange at the anomeric carbon of sugars, catalyzed by enzymes such as mutarotases and glycosidases.

-

Metabolic Pathway Tracing: Tracing the incorporation of ¹⁸O from labeled water (H₂¹⁸O) into glucose and its metabolites to elucidate pathways like gluconeogenesis.[2]

-

Structural Elucidation: Confirming the position of ¹⁸O labeling in glucose molecules.

Data Presentation

The following table summarizes the key quantitative data related to the NMR analysis of ¹⁸O-labeled glucose.

| Parameter | Value | Description | Reference |

| ¹⁸O Isotope Shift on ¹³C-¹ | ~0.02-0.05 ppm | The upfield shift of the C1 signal upon substitution of ¹⁶O with ¹⁸O. The exact value is solvent and temperature dependent. | [1] |

| ¹³C Chemical Shifts (α-D-Glucose in D₂O) | C1: 92.7 ppm, C2: 72.0 ppm, C3: 73.4 ppm, C4: 70.2 ppm, C5: 72.0 ppm, C6: 61.2 ppm | Approximate chemical shifts of the carbon atoms in the α-anomer of D-glucose. | [3] |

| ¹³C Chemical Shifts (β-D-Glucose in D₂O) | C1: 96.7 ppm, C2: 74.8 ppm, C3: 76.5 ppm, C4: 70.2 ppm, C5: 76.5 ppm, C6: 61.2 ppm | Approximate chemical shifts of the carbon atoms in the β-anomer of D-glucose. | [3] |

Experimental Protocols

Protocol 1: Sample Preparation for ¹³C NMR Analysis of D-Glucose-¹⁸O-1

This protocol outlines the steps for preparing a sample of D-Glucose-¹⁸O-1 for ¹³C NMR analysis. For optimal results, it is recommended to also use ¹³C-labeled glucose (e.g., D-[1-¹³C]glucose) to enhance the signal-to-noise ratio of the C1 carbon.

Materials:

-

D-Glucose-¹⁸O-1 (or D-[1-¹³C, 1-¹⁸O]glucose)

-

Deuterium oxide (D₂O, 99.9%)

-

5 mm NMR tubes[4]

-

Vortex mixer

-

Pipettes

-

Filter (e.g., cotton plug in a Pasteur pipette)

Procedure:

-

Weighing the Sample: Accurately weigh 10-50 mg of D-Glucose-¹⁸O-1.[2][5] A higher concentration is generally better for ¹³C NMR due to its lower sensitivity.[4]

-

Dissolving the Sample: Dissolve the weighed sample in 0.5-0.6 mL of D₂O in a small vial.[2][4] D₂O is used as the solvent to avoid a large solvent signal in ¹H NMR and to provide a lock signal for the NMR spectrometer.

-

Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

-

Filtering the Solution: To remove any particulate matter that could degrade the spectral quality, filter the solution. This can be done by passing the solution through a Pasteur pipette with a small cotton plug into a clean 5 mm NMR tube.[4]

-

Sample Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.5-0.6 mL, which corresponds to a height of about 4-5 cm.[2][4]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: ¹³C NMR Data Acquisition

This protocol provides a general procedure for acquiring a ¹³C NMR spectrum to observe the ¹⁸O isotope shift. Specific parameters may need to be optimized for the particular instrument being used.

Instrument:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Typical Acquisition Parameters:

| Parameter | Suggested Value | Purpose |

| Pulse Program | zgpg30 or similar proton-gated decoupling sequence | To obtain a quantitative ¹³C spectrum with suppression of the Nuclear Overhauser Effect (NOE). |

| Number of Scans (NS) | 1024 or higher | To achieve a sufficient signal-to-noise ratio for the ¹³C signal. |

| Relaxation Delay (D1) | 5 x T₁ | A sufficient delay to allow for full relaxation of the carbon nuclei, crucial for quantitative analysis. For C1 of glucose, a delay of 10-30 seconds is recommended. |

| Acquisition Time (AQ) | ~1-2 seconds | The duration of the data collection. |

| Spectral Width (SW) | ~200-250 ppm | To cover the entire range of ¹³C chemical shifts for carbohydrates. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

Procedure:

-

Insert the Sample: Insert the prepared NMR tube into the spectrometer.

-

Lock and Shim: Lock onto the deuterium signal from the D₂O solvent and shim the magnetic field to achieve optimal homogeneity.

-